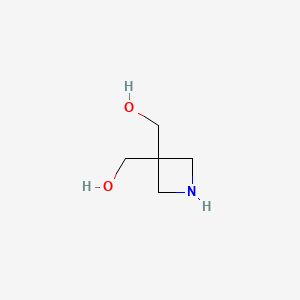

3,3-Di(hydroxymethyl)azetidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3,3-Di(hydroxymethyl)azetidine, also known as 3,3-bis(hydroxymethyl)azetidine, is a four-membered nitrogen-containing heterocycle. This compound is characterized by the presence of two hydroxymethyl groups attached to the azetidine ring. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen-containing heterocycles .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Di(hydroxymethyl)azetidine typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the reaction of azetidine with formaldehyde in the presence of a base, such as potassium carbonate, at elevated temperatures. The reaction is carried out in a solvent system like acetonitrile and methanol in a 9:1 ratio .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions to maximize yield and purity. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to ensure the quality of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

3,3-Di(hydroxymethyl)azetidine undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form the corresponding azetidine derivatives.

Substitution: The hydroxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like alkyl halides or amines are employed under basic conditions.

Major Products Formed

Oxidation: Formation of 3,3-diformylazetidine or 3,3-dicarboxyazetidine.

Reduction: Formation of 3,3-dimethylazetidine.

Substitution: Formation of various substituted azetidines depending on the nucleophile used.

Applications De Recherche Scientifique

3,3-Di(hydroxymethyl)azetidine has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and polymer chemistry.

Biology: Investigated for its potential as a scaffold in drug design and development.

Medicine: Explored for its bioactive properties and potential therapeutic applications.

Industry: Utilized in the synthesis of specialty chemicals and materials

Mécanisme D'action

The mechanism of action of 3,3-Di(hydroxymethyl)azetidine involves its interaction with molecular targets through its hydroxymethyl groups. These groups can form hydrogen bonds and participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The ring strain of the azetidine core also plays a crucial role in its reactivity, facilitating ring-opening reactions and other transformations .

Comparaison Avec Des Composés Similaires

Similar Compounds

3-Hydroxymethyl-azetidine: A related compound with a single hydroxymethyl group.

Azetidine-2-carboxylic acid: A naturally occurring azetidine derivative found in sugar beets.

2-Azetidinone: A structurally related compound known for its use in β-lactam antibiotics.

Uniqueness

3,3-Di(hydroxymethyl)azetidine is unique due to the presence of two hydroxymethyl groups, which enhance its reactivity and potential for functionalization. This makes it a valuable intermediate in organic synthesis and a promising candidate for various applications in medicinal chemistry and materials science .

Activité Biologique

3,3-Di(hydroxymethyl)azetidine is a member of the azetidine family, characterized by its unique four-membered nitrogen-containing ring. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly as a scaffold for drug development. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant case studies.

- Molecular Formula : C₅H₁₁NO₂

- Molecular Weight : 115.15 g/mol

- CAS Number : 45512-27-4

The compound features two hydroxymethyl groups attached to the azetidine ring, which significantly influences its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The hydroxymethyl groups facilitate hydrogen bonding and enhance binding affinity to specific proteins involved in critical biochemical pathways.

Key Mechanisms:

- Inhibition of DNA Polymerases : Recent studies have shown that derivatives of hydroxymethylazetidine can inhibit low-fidelity DNA polymerase Theta (Polθ), which plays a crucial role in DNA repair mechanisms. This inhibition presents a synthetic-lethal strategy for targeting BRCA-deficient tumors .

- Topoisomerase Inhibition : Some azetidine derivatives have demonstrated antiproliferative effects by inhibiting topoisomerase II, a key enzyme in DNA replication and repair .

Biological Activity Overview

The biological activity of this compound can be summarized through various studies and applications:

Case Studies

-

Polθ Inhibitors Development :

A study utilized AI-enabled design to develop 3-hydroxymethyl-azetidine derivatives as potent Polθ inhibitors. The lead compound A7 was optimized to B3 and C1, demonstrating significant antiproliferative effects in BRCA-deficient tumor cells . -

Topoisomerase II Inhibition :

Research on benzopsoralens indicated that compounds with hydroxymethyl substitutions showed enhanced activity against topoisomerase II. This suggests that similar modifications in azetidines could yield effective anticancer agents .

Propriétés

IUPAC Name |

[3-(hydroxymethyl)azetidin-3-yl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c7-3-5(4-8)1-6-2-5/h6-8H,1-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAXQPBINKGFTPK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)(CO)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.